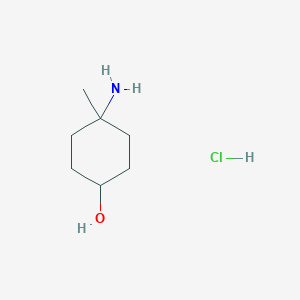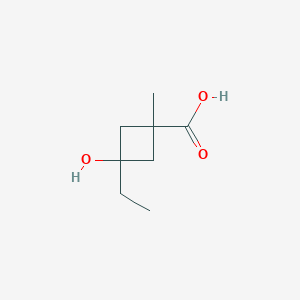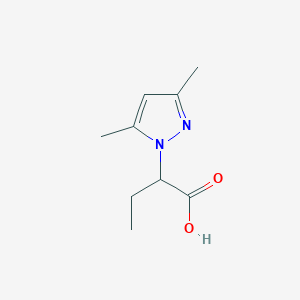
3-Chloro-4,5-dihydroxybenzoic acid
描述
3-Chloro-4,5-dihydroxybenzoic acid is an organic compound with the molecular formula C7H5ClO4 It is a derivative of benzoic acid, characterized by the presence of a chlorine atom and two hydroxyl groups on the benzene ring
作用机制
Target of Action
The primary target of 3-Chloro-4,5-dihydroxybenzoic acid is the lactate receptor, GPR81 . This receptor is involved in the regulation of lipid metabolism, specifically in the process of triglyceride lipolysis .
Mode of Action
This compound acts as a selective agonist for the lactate receptor, GPR81 . An agonist is a substance that initiates a physiological response when combined with a receptor. In this case, the compound stimulates GPR81, leading to a decrease in triglyceride lipolysis .
Biochemical Pathways
The stimulation of gpr81 is known to influence lipid metabolism, particularly the breakdown of triglycerides
Pharmacokinetics
Its solubility in dmso is reported to be 15 mg/ml , which may influence its bioavailability.
Result of Action
The stimulation of GPR81 by this compound leads to a decrease in triglyceride lipolysis . This could potentially influence lipid metabolism and energy homeostasis in the body.
生化分析
Biochemical Properties
3-Chloro-4,5-dihydroxybenzoic acid is a potent, orally active, and selective lactate receptor GPR81 agonist . It exhibits favorable in vivo effects on lipolysis in a mouse model of obesity . The compound is involved in chorismate biosynthesis by the shikimate pathway .
Cellular Effects
The compound has been found to have mixed effects on normal and cancer cells in in vitro and in vivo studies . It has been reported to induce apoptosis of human leukemia cells . In an in vitro model using HL-60 leukemia cells, this compound showed an antigenotoxic effect and tumoricidal activity .
Molecular Mechanism
The molecular mechanism of action of this compound involves its role as a selective agonist of the lactate receptor, GPR81 . Stimulation of GPR81 in adipose tissue leads to a decrease in triglyceride lipolysis .
Temporal Effects in Laboratory Settings
It is known that the compound is stable when sealed in dry conditions at room temperature .
Dosage Effects in Animal Models
In animal models, this compound has shown significant reductions in nonesterified free fatty acid cholesterol (NEFAc) at all doses tested, resulting in a minimum efficacious dose of 30 mg/kg .
Metabolic Pathways
The metabolic pathways of this compound involve its role in chorismate biosynthesis by the shikimate pathway . Chorismate is further converted by a dedicated chorismate lyase yielding 4-hydroxybenzoic acid .
Transport and Distribution
It is known that the compound is a solid at room temperature and has a purity of 95% .
Subcellular Localization
It is known that the compound is a solid at room temperature and has a purity of 95% .
准备方法
Synthetic Routes and Reaction Conditions
3-Chloro-4,5-dihydroxybenzoic acid can be synthesized through several methods. One common approach involves the chlorination of 4,5-dihydroxybenzoic acid. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions to ensure selective chlorination at the desired position .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize the production rate and purity of the final product .
化学反应分析
Types of Reactions
3-Chloro-4,5-dihydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols or dechlorinated compounds .
科学研究应用
3-Chloro-4,5-dihydroxybenzoic acid has several applications in scientific research:
相似化合物的比较
Similar Compounds
3,5-Dichloro-4-hydroxybenzoic acid: This compound has two chlorine atoms and one hydroxyl group, making it structurally similar but with different chemical properties.
3,4-Dihydroxybenzoic acid: Lacks the chlorine atom, which affects its reactivity and applications.
4-Chloro-3,5-dihydroxybenzoic acid: Another isomer with different positioning of the chlorine and hydroxyl groups.
Uniqueness
3-Chloro-4,5-dihydroxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chlorine and hydroxyl groups makes it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
3-chloro-4,5-dihydroxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO4/c8-4-1-3(7(11)12)2-5(9)6(4)10/h1-2,9-10H,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUNECQLDCNDDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1O)O)Cl)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401000328 | |
| Record name | 3-Chloro-4,5-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.56 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79188-95-7, 87932-49-8 | |
| Record name | Benzoic acid, 3-chloro-4,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079188957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 3-chloro-4,5-dihydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087932498 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 87932-49-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Chloro-4,5-dihydroxybenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401000328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![(1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B3021985.png)

![(3aR,5r,6aS)-octahydrocyclopenta[c]pyrrol-5-ol hydrochloride](/img/structure/B3021987.png)
![(1S,4S)-2-Ethyl-2,5-diaza-bicyclo[2.2.1]heptane](/img/structure/B3021988.png)


![6-Amino-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B3021993.png)


![endo-8-Azabicyclo[3.2.1]octane-3-methanol hydrochloride](/img/structure/B3021998.png)

![1-Azaspiro[4.5]decan-8-ol](/img/structure/B3022003.png)

